molecular formula C12H13N3O4S B4181351 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide

Cat. No. B4181351
M. Wt: 295.32 g/mol
InChI Key: OJJWCETYGAFYHJ-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that have shown great potential in the treatment of various cancers and other diseases.

Scientific Research Applications

MS-275 has been extensively studied for its potential in the treatment of cancer. 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide inhibitors like MS-275 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

Mechanism of Action

MS-275 inhibits 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the repression of gene expression, which can contribute to the development and progression of cancer. By inhibiting 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide enzymes, MS-275 increases histone acetylation, leading to the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. MS-275 has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

MS-275 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It has also been extensively studied, which means that there is a lot of information available on its mechanism of action and potential applications. However, MS-275 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can limit its shelf life.

Future Directions

There are several future directions for the study of MS-275. One area of research is the development of new 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide inhibitors that are more potent and selective than MS-275. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide inhibitors like MS-275. Finally, there is a need for clinical trials to evaluate the safety and efficacy of MS-275 in the treatment of various types of cancer.

properties

IUPAC Name

5-methyl-N-[4-(methylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-7-11(15-19-8)12(16)14-9-3-5-10(6-4-9)20(17,18)13-2/h3-7,13H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJWCETYGAFYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[4-(methylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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